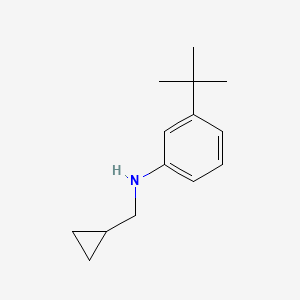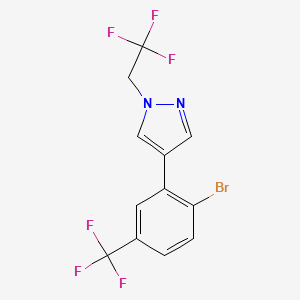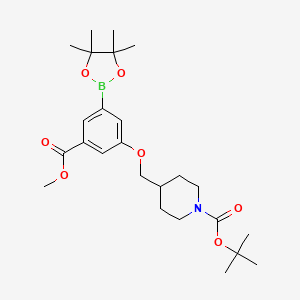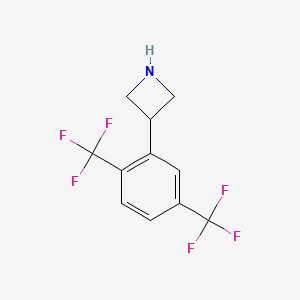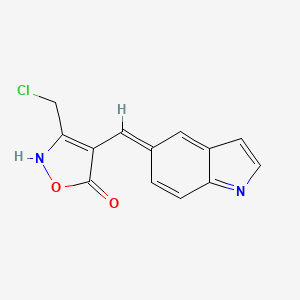
4-((1H-Indol-5-yl)methylene)-3-(chloromethyl)isoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as zinc chloride (ZnCl2).
Attachment of the Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE could be explored as a lead compound for the development of new drugs. Its structure may offer opportunities for the design of molecules with specific therapeutic effects.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE would depend on its specific applications and targets. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE: shares structural similarities with other isoxazole derivatives, such as isoxazole-5-carboxylic acid and isoxazole-4-carboxamide.
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid also share the indole moiety.
Uniqueness
The uniqueness of (4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-5-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE lies in its combination of the isoxazole ring and the indole moiety, which may confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity patterns that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C13H9ClN2O2 |
|---|---|
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
3-(chloromethyl)-4-[(E)-indol-5-ylidenemethyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,16H,7H2/b8-6+ |
InChI-Schlüssel |
YFGKAIUCSJLQTF-SOFGYWHQSA-N |
Isomerische SMILES |
C\1=CC2=NC=CC2=C/C1=C/C3=C(NOC3=O)CCl |
Kanonische SMILES |
C1=CC2=NC=CC2=CC1=CC3=C(NOC3=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




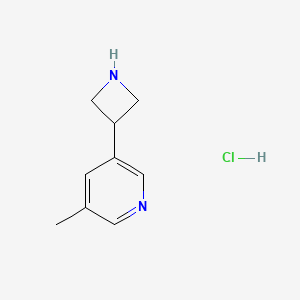
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)

